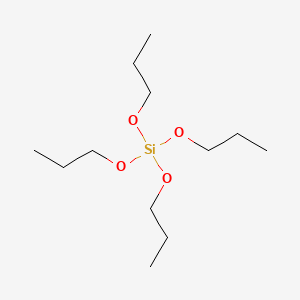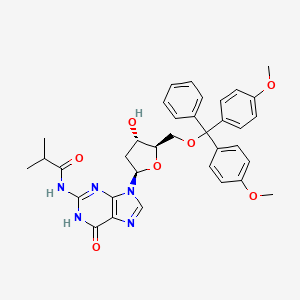
4-氯-1-丁烯
描述
4-CHLORO-1-BUTENE is an organic compound with the molecular formula C4H7Cl. It is a member of the chloroalkenes, which are important anthropogenic organic compounds used in various synthetic processes in industry . This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of a butene chain.
科学研究应用
4-CHLORO-1-BUTENE has several scientific research applications, including:
Chemistry: Used as a model compound to study the kinetics of atmospheric reactions involving chloroalkenes.
Biology: Investigated for its potential effects on biological systems due to its reactivity and potential toxicity.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
4-Chloro-1-Butene, also known as 1-Butene, 4-chloro-, is an anthropogenic organic compound that is emitted into the atmosphere due to its wide use in synthetic processes in industry . Its primary targets are atmospheric molecules such as O3, OH, NO3, and Cl .
Mode of Action
The compound interacts with its targets through atmospheric reactions. The absolute rate method was used for the reaction with O3 while the relative rate method was used for reactions with OH, NO3, and Cl . The rate constants obtained at room temperature (298±2 K) and atmospheric pressure were: (3.96±0.43)×10−18, (2.63±0.96)×10−11, (4.48±1.23)×10−15, and (2.35±0.90)×10−10 cm3 molecule−1 s−1, for reactions with O3, OH, NO3, and Cl, respectively .
Biochemical Pathways
The reactions of 4-Chloro-1-Butene with its targets affect the atmospheric chemistry of chlorinated volatile organic compounds (VOCs). These reactions contribute to the formation of secondary organic aerosol (SOA), which affects the global number concentration of atmospheric fine particles (PM 2.5), impacting the total radiative forcing through direct light scattering and absorption .
Result of Action
The atmospheric reactions of 4-Chloro-1-Butene result in changes in the concentration of atmospheric molecules. The atmospheric lifetimes of 4-Chloro-1-Butene calculated from rate constants of the different reactions obtained showed that reaction with OH is the main loss process for 4-Chloro-1-Butene .
Action Environment
The action of 4-Chloro-1-Butene is influenced by environmental factors. For instance, in coastal areas and in the marine boundary layer, the loss of 4-Chloro-1-Butene by Cl reaction becomes important . The compound also has a large photochemical ozone creation potential (POCP), indicating its significant role in ozone formation .
This article underlines the need for further studies on the atmospheric chemistry of chlorinated VOCs .
生化分析
Biochemical Properties
4-Chloro-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function. For example, 4-Chloro-1-butene can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive epoxides that can bind to proteins and DNA, causing potential toxic effects .
Cellular Effects
The effects of 4-Chloro-1-butene on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 4-Chloro-1-butene can lead to oxidative stress, which in turn can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, leading to altered cellular responses such as apoptosis or cell proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-1-butene exerts its effects through several mechanisms. One key mechanism is the formation of reactive intermediates, such as epoxides, which can bind to biomolecules and alter their function. Additionally, 4-Chloro-1-butene can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. For example, the binding of reactive intermediates to enzymes can result in enzyme inhibition, affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1-butene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 4-Chloro-1-butene in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-1-butene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxic effects. For example, high doses of 4-Chloro-1-butene have been shown to induce liver toxicity in animal models, characterized by increased levels of liver enzymes and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response .
Metabolic Pathways
4-Chloro-1-butene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 4-Chloro-1-butene, leading to the formation of reactive intermediates such as epoxides. These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels within the cell. The involvement of 4-Chloro-1-butene in these pathways can lead to changes in cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 4-Chloro-1-butene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, 4-Chloro-1-butene can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in the cytoplasm or other organelles. The distribution of 4-Chloro-1-butene within cells can influence its biological activity and potential toxic effects .
Subcellular Localization
The subcellular localization of 4-Chloro-1-butene is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Chloro-1-butene may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The localization of 4-Chloro-1-butene within specific subcellular compartments can affect its interactions with biomolecules and its overall biological activity .
准备方法
4-CHLORO-1-BUTENE can be synthesized through various methods. One common synthetic route involves the reaction of butene with chlorine gas under controlled conditions. The reaction typically takes place in a Teflon reaction chamber equipped with gas chromatography-flame ionization detector (GC-FID) to monitor the process . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
4-CHLORO-1-BUTENE undergoes several types of chemical reactions, including:
Oxidation: Reaction with ozone (O3) to form various oxidation products.
Reduction: Reaction with reducing agents to remove the chlorine atom.
Substitution: Reaction with nucleophiles such as hydroxide ions (OH-) or other halides to replace the chlorine atom.
Common reagents used in these reactions include ozone, hydroxide ions, and other halides. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
4-CHLORO-1-BUTENE can be compared with other similar compounds such as:
1-Butene, 1-chloro-: Differing in the position of the chlorine atom.
1-Butene, 2-chloro-: Another positional isomer with the chlorine atom on the second carbon.
1-Butene, 3-chloro-: Chlorine atom on the third carbon.
The uniqueness of 4-CHLORO-1-BUTENE lies in its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications.
属性
IUPAC Name |
4-chlorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVRZCQFQDCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061298 | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
66.4 [mmHg] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
927-73-1 | |
| Record name | 4-Chloro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


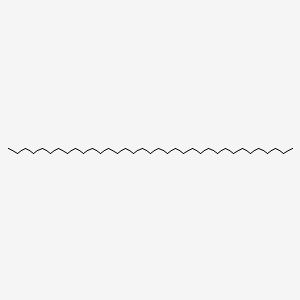


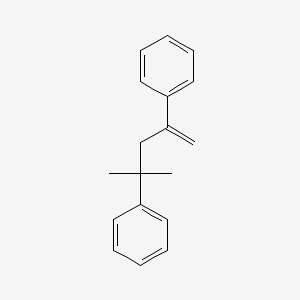

![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)

![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
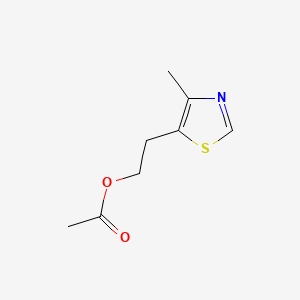

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
